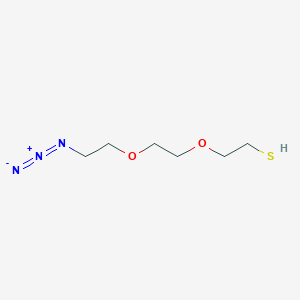

2-(2-(2-Azidoethoxy)ethoxy)ethane-1-thiol

Description

2-(2-(2-Azidoethoxy)ethoxy)ethane-1-thiol is a multifunctional organic compound characterized by:

- Azide group (-N₃): Enables "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

- Ethoxy chain (-OCH₂CH₂-): Enhances solubility in polar solvents and modulates steric effects.

- Terminal thiol (-SH): Facilitates disulfide bond formation, metal coordination, and nucleophilic substitution .

Based on structural analysis, it is tentatively assigned as C₈H₁₇N₃O₃S (molecular weight ~235.3 g/mol), though conflicting data from (CAS 2179113-05-2) suggests a simpler structure (C₄H₉N₃OS, MW 147.2 g/mol). This discrepancy highlights the need for further verification.

Synthesis: Likely involves nucleophilic substitution (e.g., replacing a halogen with sodium azide) and thiolation steps. For example, 2-(2-chloroethoxy)ethanol reacts with NaN₃ to form azido intermediates, followed by thiol group introduction via tosylate displacement or thiol-ene reactions .

Properties

Molecular Formula |

C6H13N3O2S |

|---|---|

Molecular Weight |

191.25 g/mol |

IUPAC Name |

2-[2-(2-azidoethoxy)ethoxy]ethanethiol |

InChI |

InChI=1S/C6H13N3O2S/c7-9-8-1-2-10-3-4-11-5-6-12/h12H,1-6H2 |

InChI Key |

ONJQWFIXNAIPJB-UHFFFAOYSA-N |

Canonical SMILES |

C(COCCOCCS)N=[N+]=[N-] |

Origin of Product |

United States |

Preparation Methods

Structural Analysis and Synthetic Challenges

Molecular Architecture

2-(2-(2-Azidoethoxy)ethoxy)ethane-1-thiol (CAS: 1365565-81-6) comprises a triethylene glycol backbone (‑OCH2CH2OCH2CH2OCH2CH2‑) terminated by an azide (‑N3) at one end and a thiol (‑SH) at the other. The ethylene oxide spacer confers hydrophilicity, while the azide and thiol enable bioorthogonal click reactions (e.g., Cu-catalyzed azide-alkyne cycloaddition) and thiol-maleimide conjugations, respectively.

Synthetic Hurdles

- Thiol Oxidation Sensitivity : The ‑SH group is prone to oxidation, necessitating protective strategies (e.g., disulfide or thioacetate formation) during synthesis.

- Azide Introduction : Direct substitution of hydroxyl or tosylate groups with sodium azide (NaN3) is common but requires polar aprotic solvents (e.g., DMF) and elevated temperatures.

- Regioselectivity : Sequential functionalization of polyether diols demands precise control to avoid cross-reactivity.

Primary Synthetic Routes

Tosylate-Mediated Nucleophilic Substitution

Azide Installation

- Starting Material : Triethylene glycol monomethyl ether (HO-(CH2CH2O)2-CH2CH2-OCH3) is tosylated at the free hydroxyl using p-toluenesulfonyl chloride (TsCl) in anhydrous THF with pyridine as a base.

$$

\text{HO-(CH}2\text{CH}2\text{O)}2\text{-CH}2\text{CH}2\text{-OCH}3 \xrightarrow{\text{TsCl, Pyridine}} \text{TsO-(CH}2\text{CH}2\text{O)}2\text{-CH}2\text{CH}2\text{-OCH}3

$$ - Azide Substitution : The tosylate is displaced by sodium azide in DMF at 50°C for 48 h, yielding the azide-terminated intermediate:

$$

\text{TsO-(CH}2\text{CH}2\text{O)}2\text{-CH}2\text{CH}2\text{-OCH}3 \xrightarrow{\text{NaN}3, \text{DMF}} \text{N}3\text{-(CH}2\text{CH}2\text{O)}2\text{-CH}2\text{CH}2\text{-OCH}3

$$

Mitsunobu Reaction for Thiol Functionalization

Reaction Overview

The Mitsunobu reaction enables direct conversion of hydroxyl groups to thiols using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) with a thiol nucleophile (e.g., thioacetic acid):

$$

\text{N}3\text{-(CH}2\text{CH}2\text{O)}2\text{-CH}2\text{CH}2\text{-OH} \xrightarrow{\text{DEAD, PPh}3, \text{Thioacetic Acid}} \text{N}3\text{-(CH}2\text{CH}2\text{O)}2\text{-CH}2\text{CH}2\text{-SAc} \xrightarrow{\text{NaOH}} \text{N}3\text{-(CH}2\text{CH}2\text{O)}2\text{-CH}2\text{CH}_2\text{-SH}

$$

Optimization Parameters

- Solvent : Anhydrous THF or DCM.

- Temperature : 0°C to room temperature.

- Workup : Column chromatography (silica gel, hexane/ethyl acetate) isolates the thioacetate intermediate before hydrolysis.

Yield : 72–78% for thioacetate formation; >90% hydrolysis efficiency.

Comparative Analysis of Synthetic Methods

| Method | Key Steps | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Tosylate Substitution | Tosylation, NaN3 substitution, Thiourea | 58–67% | Cost-effective reagents | Multi-step purification required |

| Mitsunobu Reaction | DEAD/PPh3-mediated thiolation | 72–78% | Single-step thiol introduction | High reagent cost, sensitivity to moisture |

Characterization and Quality Control

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

2-(2-(2-Azidoethoxy)ethoxy)ethane-1-thiol undergoes various types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The azido group can be reduced to form amines.

Substitution: The azido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used for the reduction of the azido group.

Substitution: Sodium azide (NaN3) is commonly used for nucleophilic substitution reactions involving the azido group.

Major Products Formed

Oxidation: Disulfides are formed from the oxidation of the thiol group.

Reduction: Amines are formed from the reduction of the azido group.

Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

2-(2-(2-Azidoethoxy)ethoxy)ethane-1-thiol has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex molecules and polymers.

Biology: Employed in bioconjugation techniques to label biomolecules.

Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(2-(2-Azidoethoxy)ethoxy)ethane-1-thiol involves its functional groups:

Azido Group: The azido group can undergo click chemistry reactions, forming stable triazole linkages with alkynes.

Thiol Group: The thiol group can form disulfide bonds, which are crucial in protein folding and stability.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Notes:

- The target compound’s thiol group distinguishes it from hydroxyl-terminated analogs (e.g., 2-[2-(2-Azidoethoxy)ethoxy]ethanol), enabling unique reactivity with metals and electrophiles.

- Compared to simpler azido-ethoxy compounds (e.g., 1-Azido-2-(2-ethoxyethoxy)ethane), the extended ethoxy chain enhances solubility in aqueous and organic phases .

Reactivity and Stability

- Azide Group : All azide-containing compounds are thermally sensitive and require careful handling. Ethoxy chains may stabilize azides by reducing strain .

- Thiol vs. Hydroxyl: Thiols oxidize readily to disulfides, necessitating inert storage conditions (e.g., -20°C, argon atmosphere) . Hydroxyl-terminated analogs (e.g., 2-[2-(2-Azidoethoxy)ethoxy]ethanol) are less reactive but more stable in air .

Biological Activity

2-(2-(2-Azidoethoxy)ethoxy)ethane-1-thiol, a compound with a unique chemical structure, has garnered attention in scientific research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in various fields, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a thiol group that plays a crucial role in its reactivity and biological interactions. Its structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions.

Key Properties

- Molecular Formula: C₉H₁₉N₃O₃S

- Molecular Weight: 233.33 g/mol

- Functional Groups: Thiol (-SH), Azide (-N₃), Ether (-O-)

The biological activity of this compound primarily stems from its thiol group, which can form covalent bonds with other thiol-containing molecules. This property is essential for redox reactions and the modulation of protein functions through thiol-disulfide exchange. The azide group also enables click chemistry applications, facilitating the formation of stable covalent bonds in biological systems.

Reaction Pathways

- Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

- Reduction: Disulfides can be reduced back to thiols using reducing agents such as dithiothreitol (DTT).

- Substitution: The thiol group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.

Applications in Research

1. Protein-Thiol Interactions:

- This compound is utilized as a probe to study protein-thiol interactions, enhancing our understanding of redox biology and cellular signaling pathways.

2. Drug Development:

- The compound has shown promise as a therapeutic agent due to its ability to modulate redox states and interact with biological thiols, potentially leading to novel drug delivery systems.

3. Nanotechnology:

- It is employed in the preparation of self-assembled monolayers on gold surfaces, which are critical for various nanotechnology applications.

Case Study 1: Cytotoxicity Evaluation

A study investigated the cytotoxic effects of this compound on HepG2 liver tumor cells. The results indicated that at concentrations above 20 mg/L, cell viability decreased significantly (less than 20% after 48 hours), suggesting potential use in cancer therapeutics .

Case Study 2: Click Chemistry Applications

Research demonstrated that the azide functionality allows for efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC), leading to the formation of stable triazole linkages in biological systems. This method enhances the detection sensitivity of proliferating cells .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-(2-Methoxyethoxy)ethane-1-thiol | Methoxy group instead of ethoxy | Similar redox activity but lower hydrophilicity |

| 2-[2-(2-Ethoxyethoxy)ethoxy]ethane-1-thiol | Additional ethoxy group | Increased hydrophilicity and potential solubility |

Q & A

Q. What are the key synthetic strategies for preparing 2-(2-(2-Azidoethoxy)ethoxy)ethane-1-thiol, and how can purity be ensured?

Methodological Answer:

- Step 1: Azide Introduction

React a chloro- or bromo-polyether precursor (e.g., 2-(2-(2-chloroethoxy)ethoxy)ethanol) with sodium azide (NaN₃) in a polar solvent (e.g., DMF) at 50–60°C for 12–24 hours to substitute the halogen with an azide group . - Step 2: Thiol Incorporation

Convert the terminal hydroxyl group to a thiol via Mitsunobu reaction (using triphenylphosphine and diethyl azodicarboxylate with a thiol donor) or via tosylation followed by nucleophilic displacement with thiourea and subsequent hydrolysis . - Purification:

Use silica gel chromatography (eluent: gradient of ethyl acetate/hexane) to isolate the product. Confirm purity (>95%) via HPLC (C18 column, acetonitrile/water mobile phase) and characterize using ¹H/¹³C NMR .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral signatures should researchers prioritize?

Methodological Answer:

- FTIR:

Confirm the azide group via a strong absorption band at ~2100 cm⁻¹. The thiol (-SH) stretch appears as a weak peak at ~2550 cm⁻¹ but may require derivatization (e.g., Ellman’s assay) for unambiguous detection . - NMR:

- ¹H NMR: Identify ethoxy protons (δ 3.5–3.7 ppm, multiplet) and the thiol proton (δ 1.3–1.5 ppm, broad, if unoxidized).

- ¹³C NMR: Confirm ether carbons (δ 60–70 ppm) and the terminal thiol carbon (δ 25–30 ppm) .

- Mass Spectrometry:

Use ESI-MS or MALDI-TOF to verify the molecular ion peak (e.g., [M+H]⁺ for C₈H₁₇N₃O₂S: theoretical m/z 231.11) .

Q. How is this compound applied in bioconjugation, and what reaction conditions optimize yield?

Methodological Answer:

- Click Chemistry (CuAAC):

React the azide with terminal alkynes (e.g., DBCO or BCN derivatives) using Cu(I) catalysts (e.g., CuSO₄/sodium ascorbate) in aqueous/organic solvents (e.g., PBS:DMF 1:1) at 25–37°C for 1–4 hours. The thiol group must be protected (e.g., with trityl groups) to prevent Cu-thiolate interference . - Thiol-Based Conjugation:

Couple the thiol to maleimide-functionalized biomolecules (e.g., proteins) in pH 6.5–7.5 buffers (e.g., phosphate) under inert atmosphere (N₂) to prevent disulfide formation .

Advanced Research Questions

Q. How do steric and electronic effects influence the regioselectivity of CuAAC reactions involving this compound?

Methodological Answer:

- Steric Hindrance:

The ethoxy spacer reduces steric bulk, enabling efficient cycloaddition. However, longer PEG chains (e.g., >3 ethoxy units) may slow reaction kinetics due to increased flexibility . - Electronic Effects:

The electron-rich ethoxy groups stabilize the Cu(I)-acetylide intermediate, favoring 1,4-triazole regioisomers. Confirm regiochemistry via ¹H NMR (triazole proton at δ 7.5–8.0 ppm) and compare with computed NMR spectra (DFT methods) .

Q. What strategies mitigate thiol oxidation during storage and experimental workflows?

Methodological Answer:

- Storage:

Store lyophilized or in anhydrous DMSO at –20°C under argon. Add stabilizing agents (e.g., 1 mM TCEP) to aqueous solutions . - In Situ Protection:

Use reversible protecting groups (e.g., pyridyl disulfides or thioethers) during synthesis. Deprotect with reducing agents (e.g., DTT) before conjugation .

Q. How can researchers design orthogonal conjugation workflows using both azide and thiol functionalities?

Methodological Answer:

- Sequential Reactions:

- Validation:

Monitor each step via LC-MS and SDS-PAGE (for protein conjugates). Use negative controls (e.g., omitting Cu(I) or maleimide) to confirm specificity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported reaction yields for similar azide-thiol compounds?

Methodological Answer:

- Source Analysis:

Compare solvent systems (e.g., DMF vs. THF), catalyst loadings (e.g., 1 mol% vs. 5 mol% Cu(I)), and purity of starting materials. For example, traces of moisture in DMF can hydrolyze azides, reducing yields . - Reproducibility Protocol:

Standardize reaction conditions (temperature, degassing) and characterize intermediates rigorously. Report yields as "isolated" (post-chromatography) rather than "crude" .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.